N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S.ClH/c1-31-18-7-8-19(32-2)22-21(18)25-23(35-22)27(10-9-26-11-13-33-14-12-26)20(29)15-28-16-5-3-4-6-17(16)34-24(28)30;/h3-8H,9-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDIPVKKMOCLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)CN4C5=CC=CC=C5OC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex molecular structure characterized by:
- Benzothiazole ring : Imparts biological activity and is known for various pharmacological effects.
- Morpholine moiety : Often associated with enhanced solubility and bioavailability.
- Benzoxazole derivative : Contributes to the compound's interaction with biological targets.
The molecular formula is , and its molecular weight is approximately 378.45 g/mol.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit bacterial growth through various mechanisms:
- Inhibition of DNA Gyrase : Similar compounds have been reported to target bacterial DNA gyrase, an enzyme critical for DNA replication.
- Membrane Disruption : Some benzothiazoles disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Properties
Research indicates that the compound may possess anticancer activity. Benzothiazole derivatives are known to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Compounds can interfere with cell cycle progression, particularly at the G2/M phase.
- Inhibition of Oncogenic Pathways : Targeting pathways such as PI3K/Akt and MAPK can lead to reduced tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives often correlates with specific structural features:
- Substituents on the benzothiazole ring : The presence of methoxy groups enhances lipophilicity and biological activity.
- Morpholine substitution : Modifications in the morpholine ring can significantly affect the compound's pharmacokinetics and efficacy.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The tested compound exhibited MIC values comparable to standard antibiotics like ciprofloxacin, indicating potent antibacterial effects .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. These findings suggest potential as a chemotherapeutic agent .
Table 1: Biological Activities of Related Benzothiazole Compounds
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide hydrochloride exhibit significant anticancer properties. The benzothiazole and benzoxazole moieties have been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. For instance, research has shown that derivatives of benzothiazole can effectively inhibit cell proliferation in various cancer types by targeting specific signaling pathways involved in cell survival and growth .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Studies have highlighted that similar compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This makes them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
Research indicates that compounds containing benzothiazole derivatives demonstrate antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Cardiovascular Disorders
The compound has been explored for its potential in treating cardiovascular diseases. Its ability to act as an apelin receptor agonist suggests that it may help regulate blood pressure and improve cardiac function . Apelin is known for its vasodilatory effects and role in cardiac contractility, making this compound a candidate for further investigation in cardiovascular therapeutics.
Metabolic Disorders
Given the increasing prevalence of metabolic disorders like diabetes, the compound's potential role in modulating insulin sensitivity and glucose metabolism is noteworthy. Preliminary studies suggest that similar compounds may aid in the management of metabolic syndrome by enhancing insulin signaling pathways .
Organic Electronics
The unique electronic properties of benzothiazole derivatives have led to their use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as a charge transport material enhances the efficiency of these devices .
Photovoltaic Applications
Research on related compounds indicates that they can be incorporated into solar cell technologies to improve light absorption and energy conversion efficiencies . Their stability and electronic properties make them suitable for use in advanced photovoltaic systems.
Table 1: Summary of Research Findings on this compound
Q & A
Q. Table 1: Critical Reaction Conditions
| Step | Solvent | Temperature | Catalyst/Reagent | Yield Range |
|---|---|---|---|---|
| Benzothiazole Formation | Ethanol | Reflux | Thiourea | 60-70% |
| Morpholine Coupling | DCM | 50°C | TEA | 75-85% |
| Acetamide Conjugation | Dry DCM | RT | EDC/HOBt | 65-75% |
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Question
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃), morpholine (-N-(CH₂)₂-O-), and benzoxazolone protons. For example, the morpholine ethyl group shows δ 2.4–2.6 ppm (CH₂-N) and δ 3.6–3.8 ppm (CH₂-O) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 531.2 (calculated) .
Advanced Tip : X-ray crystallography resolves stereochemical ambiguities in the benzoxazolone-acetamide linkage .
How can solubility challenges be addressed for in vitro biological assays?
Basic Question
Methodological Answer:
The compound’s poor aqueous solubility (logP ~3.2) necessitates:
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions.
- Micellar Formulations : Incorporate 0.1% Tween-80 or cyclodextrin derivatives (e.g., HP-β-CD) to enhance dispersion .
- pH Adjustment : Prepare buffers (pH 7.4 PBS) with 5% ethanol for cell-based assays .
Q. Table 2: Solubility Profile
| Solvent/Formulation | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| PBS (pH 7.4) | <0.1 |
| HP-β-CD (10%) | 5–8 |
What strategies are recommended to elucidate the compound’s mechanism of action against cancer cell lines?
Advanced Question
Methodological Answer:
- Target Identification :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, PI3Kα) at 10 µM .
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by thermal stability shifts in treated vs. untreated lysates .
- Pathway Analysis :
- Western Blotting : Quantify apoptosis markers (e.g., cleaved caspase-3) and proliferation pathways (e.g., p-AKT) .
Key Finding : Preliminary data show IC₅₀ = 1.2 µM against MCF-7 breast cancer cells, linked to PI3Kα inhibition .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Advanced Question
Methodological Answer:
- Core Modifications :
- Replace 4,7-dimethoxy groups with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .
- Substitute morpholine with piperazine to evaluate impact on solubility and selectivity .
- Functional Group Analysis :
- The 2-oxo-benzoxazol-3-yl group is critical for hydrogen bonding; methylation reduces activity by 10-fold .
Q. Table 3: SAR Trends
| Modification | Potency Change (vs. Parent) | Solubility Change |
|---|---|---|
| -OCH₃ → -CF₃ (Position 4) | 3× increase | 2× decrease |
| Morpholine → Piperazine | No change | 1.5× increase |
| Benzoxazolone → Methylated | 10× decrease | No change |
How can discrepancies between computational docking predictions and experimental bioactivity data be resolved?
Advanced Question
Methodological Answer:
- Docking Refinement :
- Experimental Validation :
- Alanine Scanning Mutagenesis : Test key residues (e.g., Lys802 in PI3Kα) predicted to interact .
Case Study : Docking predicted strong hydrogen bonding with benzoxazolone carbonyl, but mutagenesis revealed hydrophobic interactions dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
